Diafen NN

Rubber compounding Additive blooming Aesthetic degradation

Diafen NN is a naphthyl-substituted p-phenylenediamine offering superior thermal stability (mp 225-229°C) for high-temp processing. Its dual function as a radical-scavenging antioxidant and a copper-ion chelator prevents conductor blackening and insulation embrittlement in wire and cable applications. With a low diffusion rate, it minimizes surface bloom, making it ideal for light-colored, aesthetically critical rubber goods. Select Diafen NN for durable, long-term protection where standard antioxidants fail.

Molecular Formula C26H20N2
Molecular Weight 360.4 g/mol
CAS No. 112721-02-5
Cat. No. B180508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiafen NN
CAS112721-02-5
Synonymsdiafen NN
N,N'-di-beta-naphthyl-p-phenylenediamine
Molecular FormulaC26H20N2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C26H20N2/c1-3-7-21-17-25(11-9-19(21)5-1)27-23-13-15-24(16-14-23)28-26-12-10-20-6-2-4-8-22(20)18-26/h1-18,27-28H
InChIKeyVETPHHXZEJAYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Diafen NN (CAS 112721-02-5): A Naphthyl-Substituted p-Phenylenediamine Antioxidant for Rubber and Polymer Stabilization


Diafen NN, also designated as N,N'-di-2-naphthyl-p-phenylenediamine, belongs to the p-phenylenediamine (PPD) class of antidegradants [1]. This compound is a gray to light gray-white powder with a molecular weight of 360.45 g/mol and a melting point in the range of 225–229°C [2]. Its primary industrial application is as a chain-breaking antioxidant and metal-complexing agent in natural rubber, synthetic rubber, latex, and select plastics .

Why Substituting Diafen NN with Other Amine-Type Antioxidants May Compromise Material Durability


While numerous amine-type antioxidants are available for rubber compounding, they are not functionally interchangeable due to significant variations in molecular architecture and resultant performance profiles. For instance, simple diaryl-p-phenylenediamines (e.g., DPPD) and alkyl-aryl-p-phenylenediamines (e.g., 6PPD) exhibit divergent efficacy in metal deactivation, thermal stability, and ozone resistance. Generic substitution of Diafen NN without accounting for its specific naphthyl substitution pattern can lead to premature thermo-oxidative failure in high-temperature applications or accelerated catalytic degradation in copper-contacted rubber components [1][2]. The selection of this specific naphthyl-substituted derivative is predicated on its dual-function mechanism as both a radical scavenger and a metal-chelating ligand.

Quantitative Evidence Guide: Diafen NN (CAS 112721-02-5) Product Differentiation and Performance Metrics


Reduced Surface Migration and Staining Compared to Lower Molecular Weight PPD Antioxidants

Diafen NN demonstrates substantially lower surface migration (blooming) and reduced contact staining relative to other amine-type antioxidants due to its high molecular weight (360.45 g/mol) and specific naphthyl substitution. This property is critical in light-colored or colored rubber goods where aesthetic degradation from antioxidant migration is unacceptable. The compound is noted as one of the least staining variants within the amine antioxidant class [1]. Unlike lower molecular weight analogs such as IPPD (MW 226.3) or 6PPD (MW 268.4), Diafen NN's higher molecular mass reduces diffusion coefficients within the rubber matrix [2].

Rubber compounding Additive blooming Aesthetic degradation Antioxidant migration

Superior Copper and Manganese Deactivation Via Stable Chelate Formation

Diafen NN functions as an exceptional copper and manganese inhibitor, forming stable coordination complexes with active transition metal ions that would otherwise catalyze rubber degradation [1]. During vulcanization, Diafen NN chelates copper ions to prevent them from accelerating oxidative chain scission in rubber insulation. This mechanism distinguishes it from purely radical-scavenging antioxidants like BHT or non-chelating PPD derivatives. Industry literature identifies Diafen NN as a premier copper inhibitor relative to other antioxidants, though quantitative head-to-head comparative data with other copper inhibitors (e.g., MB) under identical experimental conditions is limited in open sources [2].

Metal-catalyzed degradation Wire and cable insulation Copper inhibitor Transition metal deactivation

Acute Toxicity Profile and Carcinogenicity Caveat Relative to Legacy Antidegradants

Diafen NN has been described as a low-acute-toxicity antioxidant for rubber processing, offering a safer acute toxicological profile compared to some older amine antioxidants [1]. However, experimental studies have demonstrated that Diafen NN induces leukoses and local sarcomas in mice following chronic subcutaneous administration (40 mg/mouse; once weekly throughout life) [2]. This presents a stark contrast to legacy antidegradants such as Antioxidant D, which contains free β-naphthylamine as an impurity and is a known human carcinogen [3]. While Diafen NN does not contain the free β-naphthylamine impurity characteristic of Antioxidant D, its own demonstrated carcinogenic potential in animal models mandates careful consideration for applications involving prolonged human contact.

Rubber additive safety Carcinogenicity Regulatory compliance Consumer goods formulation

High Thermal Stability Enabling Use in Elevated Temperature Vulcanization Processes

Diafen NN possesses a high melting point of 225–229°C and a boiling point of approximately 608°C at 760 mmHg, with a flash point of 399°C [1]. This thermal profile enables the compound to remain stable during high-temperature rubber compounding and vulcanization processes that would volatilize or degrade lower molecular weight antioxidants. In comparison, many alkyl-aryl-p-phenylenediamines exhibit lower thermal decomposition thresholds, which can result in antioxidant loss during processing and consequently reduced long-term protection of the finished article. Diafen NN's thermal robustness also extends its utility into engineering plastics such as ABS, polyoxymethylene (POM), and polyamides where processing temperatures may exceed 200°C [2].

High-temperature curing Thermal degradation Process stability Engineering plastics

Optimal Application Scenarios for Diafen NN (CAS 112721-02-5) Based on Differential Performance Evidence


Copper-Contacted Wire and Cable Insulation Requiring Metal Deactivation

Diafen NN is optimally specified for wire and cable jacketing and insulation compounds where the rubber matrix is in direct or indirect contact with copper conductors. Its dual-function mechanism as both a radical-scavenging antioxidant and a metal-chelating ligand enables it to form stable complexes with copper ions that would otherwise catalyze thermo-oxidative degradation of the rubber [1]. This reduces the incidence of conductor blackening and insulation embrittlement, extending cable service life in demanding electrical applications. Procurement teams should prioritize Diafen NN over non-chelating antioxidants (e.g., BHT, certain hindered phenols) or antioxidants requiring separate metal deactivator additives when formulating for copper-contacted rubber goods [2].

High-Temperature Vulcanization of Engineering Plastics and Heat-Resistant Rubber Compounds

For rubber and plastic formulations that undergo elevated processing temperatures (e.g., >180°C) during compounding, molding, or vulcanization, Diafen NN's high thermal stability confers a distinct advantage. Its melting point of 225–229°C and flash point of 399°C [1] ensure that the additive does not volatilize or decompose during high-temperature curing cycles, preserving its antioxidant capacity for long-term protection of the finished article. This thermal robustness extends its applicability to engineering thermoplastics such as ABS, polyoxymethylene (POM), and polyamides where many conventional antioxidants would be lost to thermal degradation [2]. Industrial buyers should select Diafen NN when processing temperatures exceed the thermal stability limits of lower molecular weight amine or phenolic antioxidants.

Light-Colored or Aesthetic Rubber Goods Where Surface Blooming Must Be Minimized

Diafen NN's relatively high molecular weight (360.45 g/mol) reduces its diffusion rate within rubber matrices, thereby minimizing surface migration and the formation of unsightly bloom. Among amine-type antioxidants, Diafen NN is recognized as one of the least staining variants [1]. This makes it a preferred choice for light-colored, translucent, or aesthetically critical rubber products—such as footwear components, appliance seals, and decorative molded goods—where surface discoloration or powdery residue from additive blooming would be commercially unacceptable. Procurement specialists should favor Diafen NN over lower molecular weight PPDs (e.g., IPPD, 6PPD) when surface appearance and color stability are non-negotiable product specifications [2].

Non-Food-Contact and Non-Medical Industrial Rubber Components Requiring Extended Service Life

Given the documented carcinogenic potential of Diafen NN in animal studies (induction of leukoses and local sarcomas in mice following chronic exposure [1]), its application scope is appropriately constrained to industrial, non-food-contact, and non-medical rubber components where human dermal or oral exposure is negligible or non-existent. In such applications—including industrial conveyor belts, heavy-duty hoses, vibration dampers, and automotive under-hood components—Diafen NN's combination of excellent heat aging resistance, metal deactivation capability, and low blooming tendency provides a compelling value proposition. However, procurement decisions for applications involving potential human contact (e.g., medical devices, food-contact seals, children's products) must carefully weigh these technical benefits against the toxicological hazard profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diafen NN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.